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Introduction to FGFR2 Biology and Alterations in
Cancer

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway represents a critical regulatory

system in human physiology and cancer biology. FGFRs are transmembrane receptor tyrosine kinases

consisting of four family members (FGFR1-4) that play essential roles in regulating cellular processes

including proliferation, differentiation, migration, and survival. The FGFR pathway activates several

downstream signaling cascades, primarily the RAS-MAPK pathway, PI3K-AKT pathway, PLCγ

pathway, and STAT pathway, which collectively drive fundamental cellular functions [1] [2].

In cancer, dysregulated FGFR signaling can occur through multiple mechanisms including gene fusions,

rearrangements, mutations, and amplifications. FGFR2 alterations are particularly relevant in intrahepatic

cholangiocarcinoma (iCCA), where they represent one of the most actionable genomic targets. FGFR2

fusions typically involve the 5' exons 1-17 of FGFR2, which retain intact kinase domains, fused in-frame

with a 3' partner gene carrying a protein dimerization domain. This fusion architecture results in

constitutively active chimeric proteins that drive oncogenic signaling independent of ligand binding,

ultimately activating downstream pathways including MAPK and PI3K/AKT that promote tumor growth and

survival [3]. The incidence of FGFR2 fusions in iCCA ranges from 2-20% depending on geographical

variations, epidemiological factors, and detection methodologies [3].
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FGFR Signaling Pathway: Molecular Mechanisms

Table 1: Core Components of the FGF/FGFR Signaling Pathway

Component
Type

Family Members Key Functions Characteristics

Secreted FGF
Ligands

FGF1-18, 20-23 (22

canonical)

Broad-spectrum mitogens;

regulate migration,
proliferation, differentiation,

survival

Classified as paracrine (FGF1-

18) or endocrine
(FGF19,21,23) subfamilies

FGFR
Receptors

FGFR1, FGFR2,

FGFR3, FGFR4

Transmembrane tyrosine

kinase receptors; dimerize
upon ligand binding

Contain extracellular Ig-like

domains, transmembrane
domain, intracellular tyrosine

kinase domain

Coreceptors HSPGs (Syndecans,

Glypicans), Klotho
(α-Klotho, β-Klotho)

Enhance ligand-receptor

binding specificity and
affinity

HSPGs critical for paracrine

FGFs; Klotho required for
endocrine FGF signaling

Downstream
Pathways

RAS/MAPK,
PI3K/AKT, PLCγ,

STAT

Transduce intracellular
signals; regulate gene

expression

Control fundamental cellular
processes including

proliferation and survival

The molecular architecture of FGFRs includes three immunoglobulin-like domains (D1-D3) in the

extracellular region, a transmembrane domain, and an intracellular split tyrosine kinase domain. The

alternative splicing in the D3 domain of FGFR1-3 generates tissue-specific 'b' and 'c' isoforms that

determine ligand-binding specificity. Upon FGF binding with heparan sulfate proteoglycan (HSPG)

coreceptors, FGFRs undergo dimerization and trans-autophosphorylation of specific tyrosine residues in

their intracellular domains. These phosphorylated residues serve as docking sites for adaptor proteins that

initiate downstream signaling cascades [1].

The FGFR signaling cascade is tightly regulated at multiple levels through ligand-receptor binding

specificity, spatial and temporal expression patterns, alternative splicing, epigenetic mechanisms, and

posttranslational modifications. Negative feedback regulators including Sprouty (Spry) and SEF proteins
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ensure appropriate signal termination. Dysregulation of this carefully controlled pathway through genetic

alterations leads to constitutive FGFR activation, which drives oncogenesis through sustained proliferative

signaling, resistance to cell death, and other hallmark cancer capabilities [1].
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Figure 1: FGF/FGFR Signaling Pathway and Derazantinib Inhibition Mechanism. The diagram illustrates

ligand binding, receptor dimerization, downstream pathway activation, and the site of Derazantinib

inhibition.

Derazantinib Pharmaceutical Profile

Mechanism of Action and Selectivity

Derazantinib (ARQ 087) is an investigational, orally bioavailable small molecule inhibitor with potent pan-

FGFR activity, specifically targeting FGFR1-3 kinases. The compound exhibits a unique multi-kinase

inhibition profile with additional activity against colony stimulating factor-1 receptor (CSF1R) and

vascular endothelial growth factor receptor-2 (VEGFR2), suggesting a potentially differentiated

mechanism compared to selective FGFR inhibitors [4]. This distinct targeting strategy may simultaneously

address multiple pathways involved in cholangiocarcinoma pathogenesis, potentially enhancing therapeutic

efficacy while modulating the tumor microenvironment through CSF1R inhibition.

The FGFR inhibitory profile of derazantinib demonstrates strong activity against all three FGFR receptors

(FGFR1, FGFR2, and FGFR3), which are key drivers of cell proliferation, differentiation, and migration in

various cancer types. FGFR genetic aberrations are found in multiple malignancies, including intrahepatic

cholangiocarcinoma (iCCA), lung, breast, gastric, and urothelial cancer, with incidence rates ranging from

5% to 30% across different tumor types [5]. The balanced inhibition profile across FGFR1-3 may be

particularly advantageous in iCCA, where FGFR2 fusions represent the primary oncogenic drivers.

Pharmacokinetics and Dosing

The recommended phase 2 dose of derazantinib established in clinical trials is 300 mg administered orally

once daily in continuous daily dosing schedules [6] [7]. This dosing regimen was determined based on phase

1 dose-escalation studies that evaluated safety, tolerability, and preliminary efficacy. The pharmacokinetic

profile supports once-daily dosing, with sustained target engagement throughout the dosing interval as

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 4 / 11 Tech Support

https://www.smolecule.com/products/s547998?utm_src=pdf-body-img
https://www.smolecule.com/products/s547998?utm_src=pdf-body
https://www.smolecule.com/products/s547998?utm_src=pdf-body
https://www.smolecule.com/products/s547998?utm_src=pdf-body
https://www.smolecule.com/products/s547998?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/34698609/
https://www.smolecule.com/products/s547998?utm_src=pdf-body
https://www.targetedonc.com/view/positive-efficacy-seen-with-derazantinib-in-fgfr2-mutated-or-amplified-bile-duct-cancer
https://www.smolecule.com/products/s547998?utm_src=pdf-body
https://www.mayo.edu/research/clinical-trials/cls-20366145
https://pubmed.ncbi.nlm.nih.gov/30420614/
https://www.smolecule.com/products/s547998?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


evidenced by on-target toxicities such as hyperphosphatemia, which serves as a pharmacodynamic marker of

FGFR inhibition [4] [7].

Patients enrolled in derazantinib clinical trials typically have histologically or cytologically confirmed

locally advanced, inoperable, or metastatic iCCA, with documented FGFR2 gene fusions, mutations, or

amplifications. Eligibility criteria require adequate organ function as indicated by specific laboratory

parameters: hemoglobin ≥9.0 g/dL, absolute neutrophil count ≥1.5×10⁹/L, platelet count ≥75×10⁹/L, total

bilirubin ≤2×ULN, AST and ALT ≤3×ULN (≤5×ULN for patients with liver metastases), and serum

creatinine ≤1.5×ULN or creatinine clearance ≥30 mL/min [6].

Detection Methodologies for FGFR2 Alterations

Comparative Analytical Performance

Table 2: Detection Methodologies for FGFR2 Genetic Alterations

Methodology
Detection
Principle

Sensitivity Specificity
Key
Advantages

Key Limitations

RNA-based
NGS

Sequencing

of transcribed
RNA to

identify
functional

fusion
transcripts

95.2% (vs.

FISH)

98.5% (vs.

FISH)

Identifies

functional
fusions with

partner genes;
detects novel

fusion variants

Requires high-quality

RNA; may miss non-
functional

rearrangements

Break-apart
FISH

Fluorescent
probes

binding 5'
and 3'

regions of
FGFR2 gene

95.2% 98.5% Established
methodology;

does not require
prior knowledge

of partner genes

Does not identify
specific partner

genes; limited
information on fusion

functionality
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Methodology
Detection
Principle

Sensitivity Specificity
Key
Advantages

Key Limitations

DNA-based
NGS

Sequencing

of genomic
DNA to

identify
structural

variants

71.4% 99.5% Detects various

alteration types
(fusions,

mutations,
amplifications);

identifies
breakpoints

May miss functional

fusions due to
complex

rearrangements or
large intronic regions

IHC/RT-PCR Protein
expression or

targeted
transcript

amplification

Limited
data

Limited
data

Accessible for
many

laboratories;
cost-effective

Limited
sensitivity/specificity;

numerous fusion
partners challenge

assay design

A comprehensive comparative study analyzing 226 iCCA cases demonstrated that RNA-based NGS

detected FGFR2 fusions/rearrangements in 9.7% of cases, while DNA-based NGS identified 7.1%, and

break-apart FISH detected 10.2% [3]. The concordance rate among all three techniques was 95.1%, with

only 57.7% of FGFR2 fusion/rearrangement-positive cases identified by all methods, highlighting the

complementary nature of these approaches. RNA-based NGS confirmed oncogenic FGFR2 fusion in 81% of

positive cases and identified five novel oncogenic fusions not previously described in iCCA [3].

The distribution of FGFR2 fusion partners shows significant diversity, with approximately 35% of partner

genes located on chromosome 10. BICC1 represents the most common fusion partner, while the remaining

partners are distributed across nine other chromosomes [3]. This heterogeneity presents challenges for

detection methodologies, particularly for techniques requiring prior knowledge of specific fusion partners.

Recent research has also identified non-canonical gene-intergenic FGFR2 fusions that can generate

functional chimeric transcripts through conventional splicing mechanisms, which may be missed by some

detection approaches [8].

Clinical Validation and Implementation
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For clinical trial enrollment, FGFR2 fusion status determination follows specific protocols. When performed

by the sponsor-designated central laboratory, a positive FISH test is required for eligibility. For non-central

laboratories, positive FISH or NGS tests allow patient enrollment and treatment initiation, but central

confirmation remains required. Patients without central confirmation of an FGFR2 fusion by the central

FISH test are assessed on a case-by-case basis [6]. This hierarchical approach to molecular confirmation

reflects the importance of assay standardization in targeted therapy development.

The break-apart FISH assay typically uses dual-color locus-specific probes that hybridize with neighboring

3'-centromeric (labeled with Spectrum Red) and 5'-telomeric (labeled with Spectrum Green) sequences of the

FGFR2 gene. Specimens with ≥20% positive cells are typically considered positive, while those with ≤10%

positive cells are considered negative, and cases showing 10-20% positive cells are often categorized as

equivocal or borderline [3]. The analytical validation of this methodology demonstrates minimal significant

heterogeneity in positive cell distribution in FGFR2-FISH positive cases, supporting its reliability for clinical

detection.

Clinical Efficacy and Safety Data

Efficacy Outcomes in Clinical Trials

Table 3: Clinical Efficacy of Derazantinib in FGFR2-Altered iCCA

Efficacy Parameter
FGFR2 Fusion-
Positive
Population (N=29)

FGFR2
Mutation/Amplification
Population (Cohort 2)

Notes

Overall Response
Rate (ORR)

20.7% 1 confirmed CR, 1 unconfirmed
PR (among 14 evaluable)

All responses were
partial responses

except as noted

Disease Control
Rate (DCR)

82.8% 79% (11/14 patients) Combination of CR,

PR, and stable
disease
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Efficacy Parameter
FGFR2 Fusion-
Positive
Population (N=29)

FGFR2
Mutation/Amplification
Population (Cohort 2)

Notes

Median
Progression-Free
Survival (PFS)

5.7 months (95%
CI: 4.04-9.2

months)

Not reached at interim analysis Multiple patients
remained on

treatment at data
cutoff

Treatment Duration - - Some patients
exhibited prolonged

treatment duration

Prior Therapies 27/29 patients had

≥1 prior systemic
therapy

Mixed population with varied

prior treatment exposure

Included both

treatment-naive and
pretreated patients

In the phase 1/2 study of derazantinib in advanced or inoperable FGFR2 gene fusion-positive iCCA, 29

patients (18 women/11 men; median age 58.7 years) were enrolled, with 27 having progressed after at least

one prior systemic therapy and 2 being treatment-naive [7]. The objective response rate of 20.7% and

disease control rate of 82.8% demonstrated meaningful clinical activity in this previously treated

population. The estimated median progression-free survival of 5.7 months compares favorably with

historical controls in the second-line setting, supporting the therapeutic potential of derazantinib in this

molecularly selected population [7].

In the FIDES-01 phase 2 trial, cohort 2 evaluated patients with iCCA harboring FGFR2 gene mutations or

amplifications. A preplanned interim analysis of 14 evaluable patients demonstrated that the study met its

prespecified criterion for continuation, with over 8 patients achieving progression-free survival of at least 3

months [5]. The disease control rate of 79% in this population included one patient with confirmed

complete response, one with unconfirmed partial response, and nine patients with stable disease as their best

response. The similar clinical benefit observed in both fusion-positive and mutation/amplification cohorts

supports the broad potential of derazantinib across diverse FGFR2 genetic aberrations in iCCA [5].

Safety and Tolerability Profile
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The safety profile of derazantinib has been characterized as manageable and compares favorably with the

broader FGFR inhibitor class. Treatment-related adverse events were observed in 93.1% of patients (all

grades), with the most common being hyperphosphatemia (75.9%), asthenia/fatigue (69.0%), and eye

toxicity (41.4%) [7]. Hyperphosphatemia represents an on-target class effect of FGFR inhibition due to the

role of FGF23-FGFR signaling in phosphate metabolism, and can typically be managed with dietary

modifications and phosphate binders.

Grade ≥3 adverse events occurred in 27.6% of patients, with a notably lower incidence of hand-foot

syndrome, stomatitis, retinal and nail toxicity compared to other FGFR inhibitors [4] [7]. This

differentiated safety profile may offer clinical advantages in terms of treatment duration and quality of life,

particularly given the chronic nature of therapy in advanced iCCA. The eye toxicity observed with

derazantinib and other FGFR inhibitors requires regular ophthalmologic monitoring to detect and manage

potential retinal abnormalities early.

Clinical Development and Future Directions

The pivotal development program for derazantinib includes the FIDES-01 study (NCT03230318), which

is evaluating the drug in two distinct cohorts: patients with iCCA and FGFR2 gene fusions (cohort 1) for

clinical proof of concept, and patients with iCCA and FGFR2 gene mutations or amplifications (cohort 2) [6]

[5]. This trial design acknowledges the potential clinical relevance of different FGFR2 alteration types and

seeks to characterize the efficacy of derazantinib across the molecular spectrum of FGFR2-driven iCCA.

Based on the positive interim results from cohort 2 of the FIDES-01 study, which met the prespecified

criteria for continuation, the trial is proceeding to enroll a total of 43 patients in this cohort, with topline

results expected in the first half of 2022 [5]. The encouraging efficacy signals in both fusion-positive and

mutation/amplification populations support the continued development of derazantinib as a potentially

important therapeutic option for patients with FGFR2-altered iCCA.

Future research directions for derazantinib include exploration in other FGFR-driven malignancies beyond

cholangiocarcinoma, given the fundamental role of FGFR signaling in multiple tumor types. Additionally,

combination strategies with other targeted agents or immunotherapies represent a promising area of

investigation, potentially leveraging the multi-kinase inhibition profile of derazantinib to address

complementary pathways and overcome resistance mechanisms. The unique targeting of CSF1R suggests
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potential for modulation of the tumor microenvironment, which could synergize with immune checkpoint

inhibitors in appropriately selected populations [4].

Conclusion
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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